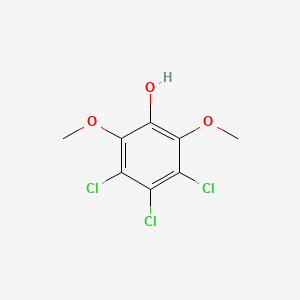

3,4,5-Trichlorosyringol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4,5-trichloro-2,6-dimethoxyphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl3O3/c1-13-7-4(10)3(9)5(11)8(14-2)6(7)12/h12H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZCSBXFJFLSDRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1Cl)Cl)Cl)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7074246 |

Source

|

| Record name | Trichlorosyringol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2539-26-6 |

Source

|

| Record name | 3,4,5-Trichloro-2,6-dimethoxyphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002539266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trichlorosyringol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,4,5-Trichlorosyringol chemical structure and properties

An In-depth Technical Guide to 3,4,5-Trichlorophenol (B165643)

A Note on the Chemical Identity: The initial request specified "3,4,5-Trichlorosyringol." Syringol is the common name for 2,6-dimethoxyphenol. Consequently, this compound would correspond to 2,6-dimethoxy-3,4,5-trichlorophenol. However, a comprehensive search of chemical databases and scientific literature yielded no specific information for a compound with this name and structure. The search results consistently redirected to "3,4,5-Trichlorophenol." It is therefore highly probable that "this compound" is a misnomer. This guide will focus on the well-documented compound, 3,4,5-Trichlorophenol.

This technical guide provides a thorough overview of the chemical structure, properties, synthesis, and analysis of 3,4,5-Trichlorophenol. It is intended for researchers, scientists, and professionals in drug development and environmental science who require detailed technical information on this compound.

Chemical Structure and Properties

3,4,5-Trichlorophenol is a chlorinated aromatic organic compound. Its structure consists of a benzene (B151609) ring substituted with one hydroxyl group and three chlorine atoms at positions 3, 4, and 5.

Chemical Structure:

Physicochemical Properties

The key physicochemical properties of 3,4,5-Trichlorophenol are summarized in the table below for easy reference.

| Property | Value | Reference |

| IUPAC Name | 3,4,5-trichlorophenol | [1] |

| CAS Number | 609-19-8 | [1] |

| Molecular Formula | C₆H₃Cl₃O | [1] |

| Molecular Weight | 197.45 g/mol | [1] |

| Appearance | Needles (from ligroin) or off-white solid | [1] |

| Melting Point | 101 °C (214 °F) | |

| Boiling Point | 271-277 °C (520-531 °F) at 746 mmHg | |

| Water Solubility | 81 mg/L at 25 °C | [2] |

| pKa | 7.84 | [1] |

| LogP (Octanol-Water Partition Coefficient) | 4.01 | [1] |

| Vapor Pressure | 0.00246 mmHg at 25 °C | [1] |

| SMILES | C1=C(C=C(C(=C1Cl)Cl)Cl)O | [1] |

| InChI | InChI=1S/C6H3Cl3O/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H | [3] |

Synthesis and Purification

The synthesis of 3,4,5-Trichlorophenol can be achieved through the chlorination of phenol (B47542) or the hydrolysis of more heavily chlorinated benzene derivatives[1]. The following is a plausible experimental protocol for its synthesis, adapted from general procedures for the synthesis of trichlorophenol derivatives[4].

Experimental Protocol: Synthesis of 3,4,5-Trichlorophenol

Objective: To synthesize 3,4,5-trichlorophenol via the controlled chlorination of phenol.

Materials:

-

Phenol

-

Sulfuryl chloride (SO₂Cl₂)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane and ethyl acetate (B1210297) for chromatography

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve phenol (1 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add anhydrous aluminum chloride (0.1 equivalents) to the stirred solution.

-

Slowly add sulfuryl chloride (3 equivalents) dropwise from the dropping funnel over a period of 1-2 hours, ensuring the temperature is maintained at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding cold water.

-

Separate the organic layer and wash it sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate 3,4,5-trichlorophenol.

Purification of Crude 3,4,5-Trichlorophenol

A method for the purification of a related isomer, 2,4,5-trichlorophenol (B144370), involves the selective reaction of impurities with formaldehyde[5]. A similar approach could potentially be adapted for the purification of 3,4,5-trichlorophenol.

Experimental Protocol: Purification by Formaldehyde (B43269) Treatment

Objective: To purify crude 3,4,5-trichlorophenol by reacting impurities with formaldehyde.

Materials:

-

Crude 3,4,5-trichlorophenol

-

Sulfuric acid (55-75%)

-

Formaldehyde (37% aqueous solution or paraformaldehyde)

-

Heptane (or other alkane solvent)

Procedure:

-

Treat the crude 3,4,5-trichlorophenol with formaldehyde in the presence of 55-75% sulfuric acid.

-

Heat the reaction mixture to a temperature between 70 °C and 90 °C for 5 to 8 hours. The reaction should be monitored by a suitable analytical method such as gas-liquid chromatography.

-

After the reaction is complete, the purified 3,4,5-trichlorophenol can be separated from the condensation products of the impurities.

-

Separation can be achieved by extraction with a suitable alkane solvent like heptane, which will dissolve the trichlorophenol but not the less soluble condensation products, or by distillation.

Synthesis and Purification Workflow

Caption: A simplified workflow for the synthesis and purification of 3,4,5-Trichlorophenol.

Analytical Methods

Accurate and sensitive analytical methods are essential for the detection and quantification of 3,4,5-Trichlorophenol in various environmental and biological matrices. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most common techniques employed.

Experimental Protocol: GC-MS Analysis of 3,4,5-Trichlorophenol in Water

This protocol is adapted from established methods for the analysis of chlorophenols in water samples[6][7].

Objective: To determine the concentration of 3,4,5-trichlorophenol in a water sample by GC-MS following solid-phase extraction and derivatization.

Materials:

-

Water sample (1 L)

-

Solid-Phase Extraction (SPE) cartridge (e.g., polystyrene-divinylbenzene)

-

Methanol, Dichloromethane (DCM), Hexane (HPLC grade)

-

Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate

-

Acetic anhydride

-

Internal standard (e.g., a deuterated phenol)

-

GC-MS system with a capillary column (e.g., HP-5ms)

Procedure:

-

Sample Preparation (Solid-Phase Extraction): a. Acidify the 1 L water sample to pH 2 with HCl. b. Spike the sample with a known amount of an internal standard. c. Condition the SPE cartridge with 5 mL of DCM, followed by 5 mL of methanol, and then 10 mL of acidified water (pH 2). d. Pass the water sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min. e. After the sample has passed through, dry the cartridge under vacuum for 10-15 minutes. f. Elute the retained analytes with two 5 mL aliquots of DCM. g. Dry the eluate by passing it through a small column of anhydrous sodium sulfate. h. Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

-

Derivatization (Acetylation): a. To the 1 mL concentrated extract, add 100 µL of pyridine and 200 µL of acetic anhydride. b. Cap the vial and heat at 60°C for 30 minutes. c. Allow the sample to cool to room temperature.

-

GC-MS Analysis: a. Injector: 250°C, splitless mode. b. Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes. c. Carrier Gas: Helium at a constant flow rate of 1 mL/min. d. Mass Spectrometer: Transfer line temperature: 280°C; Ion source temperature: 230°C. Operate in Selected Ion Monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions of the derivatized 3,4,5-trichlorophenol.

Experimental Protocol: HPLC Analysis of 3,4,5-Trichlorophenol in Water

This protocol is based on general methods for the HPLC analysis of phenols in water[8][9].

Objective: To quantify 3,4,5-trichlorophenol in a water sample using HPLC with UV detection.

Materials:

-

Water sample extract (prepared as in the GC-MS protocol, steps 1a-1h, but the final extract is reconstituted in the mobile phase)

-

HPLC system with a C18 column and UV or Photodiode Array (PDA) detector

-

Mobile Phase A: Water with 0.1% phosphoric acid

-

Mobile Phase B: Acetonitrile

-

Internal standard solution (optional)

Procedure:

-

Sample Preparation: a. Prepare the sample extract as described in the SPE section of the GC-MS protocol. b. After concentration, reconstitute the residue in a known volume of the initial mobile phase. c. If an internal standard is used, add a known amount to the final extract.

-

HPLC Analysis: a. Column Temperature: 30°C. b. Flow Rate: 1.0 mL/min. c. Injection Volume: 10 µL. d. Gradient Program: Start with a suitable percentage of mobile phase B (e.g., 30%), linearly increase to a higher percentage (e.g., 95%) over 15 minutes, hold for 5 minutes, and then return to the initial conditions for equilibration. e. UV/PDA Detection: Monitor the absorbance at a wavelength of approximately 280 nm. A full spectrum can be acquired for peak purity assessment.

Analytical Workflow

References

- 1. 3,4,5-Trichlorophenol | C6H3Cl3O | CID 11859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 3,4,5-TRICHLOROPHENOL(609-19-8) 1H NMR [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. US4216342A - Process for the purification of crude 2,4,5-trichlorophenol - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. agilent.com [agilent.com]

- 9. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to the Synthesis of 3,4,5-Trichlorosyringol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthesis pathway for 3,4,5-trichlorosyringol (3,4,5-trichloro-2,6-dimethoxyphenol), a polychlorinated aromatic compound of interest in environmental and toxicological research. Due to the absence of a documented direct synthesis in peer-reviewed literature, this paper presents a theoretical yet plausible multi-step approach commencing with the direct chlorination of syringol. This document provides a comprehensive, step-by-step experimental protocol for this proposed synthesis, including reaction conditions, purification methods, and characterization techniques. Quantitative data from analogous chlorination reactions of substituted phenols are summarized to provide a comparative framework for expected yields and reaction efficiencies. Furthermore, this guide includes detailed visualizations of the proposed synthetic workflow to aid in experimental design and implementation.

Introduction

This compound, with the IUPAC name 3,4,5-trichloro-2,6-dimethoxyphenol and CAS number 2539-26-6, is a halogenated organic molecule. While its direct synthesis is not well-documented, its presence has been noted in environmental contexts, particularly as a potential byproduct of pulp and paper bleaching processes where chlorine-based reagents react with lignin (B12514952) derivatives like syringol. The study of such compounds is crucial for understanding their environmental fate, persistence, and potential toxicological impact.

This guide proposes a feasible laboratory-scale synthesis of this compound through the direct chlorination of syringol. The primary challenge in this synthesis is the regioselective introduction of three chlorine atoms onto the syringol aromatic ring at the 3, 4, and 5 positions, given the activating and directing effects of the hydroxyl and methoxy (B1213986) functional groups. This document aims to provide a robust theoretical framework and a detailed experimental protocol to guide researchers in the successful synthesis and purification of this target compound.

Proposed Synthesis Pathway

The proposed synthesis of this compound involves a direct electrophilic aromatic substitution reaction using a suitable chlorinating agent on the starting material, syringol (2,6-dimethoxyphenol). The reaction is anticipated to proceed through a stepwise chlorination of the aromatic ring.

Reaction Scheme:

Syringol → this compound

Due to the activating nature of the hydroxyl and methoxy groups, careful control of reaction conditions is paramount to favor the formation of the desired 3,4,5-trichloro isomer and minimize the formation of other polychlorinated byproducts.

Data Presentation: Comparative Analysis of Phenol (B47542) Chlorination

As direct quantitative data for the synthesis of this compound is unavailable, the following table summarizes reaction conditions and yields for the chlorination of phenol and its derivatives with various chlorinating agents, providing a benchmark for the proposed synthesis.

| Starting Material | Chlorinating Agent | Catalyst/Solvent | Temperature (°C) | Reaction Time (h) | Product(s) | Yield (%) | Reference |

| Phenol | Chlorine Gas | Mercaptoethylamine | 50-80 | - | 2,4,6-Trichlorophenol (B30397) | >96 | [1] |

| 2,5-Dichlorophenol | Chlorine Gas | 1,2-Dichloroethane / AlCl₃ | 12-14 | 3-4 | 2,4,5-Trichlorophenol (B144370) | High | [2] |

| Phenol | Hypochlorous Acid | Water (pH 8) | Room Temp | 0.5 | Mono-, Di-, and Trichlorophenols | Variable | [3] |

| o-Cresol | Sulfuryl Chloride | Diphenyl sulfide (B99878) / FeCl₃ | 35 | 2.5 | 4-Chloro-o-cresol | High | [4] |

Experimental Protocols

The following is a detailed, proposed experimental protocol for the synthesis of this compound. This protocol is based on established methods for the chlorination of substituted phenols and should be optimized for specific laboratory conditions.

4.1. Materials and Equipment

-

Syringol (2,6-dimethoxyphenol), 98%

-

Sulfuryl chloride (SO₂Cl₂), 99%

-

Anhydrous dichloromethane (B109758) (DCM)

-

Anhydrous aluminum chloride (AlCl₃)

-

Hydrochloric acid (HCl), 1 M

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and ethyl acetate (B1210297) for chromatography

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Reflux condenser with a drying tube

-

Ice bath

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Mass Spectrometer (MS)

-

Infrared (IR) Spectrometer

4.2. Proposed Synthesis Procedure

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, dissolve syringol (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Catalyst Addition: To the stirred solution, carefully add anhydrous aluminum chloride (0.1 equivalents) as a Lewis acid catalyst.

-

Addition of Chlorinating Agent: Slowly add a solution of sulfuryl chloride (3.5 equivalents) in anhydrous dichloromethane dropwise from the dropping funnel over a period of 2-3 hours. Maintain the temperature at 0 °C during the addition.

-

Reaction Progression: After the complete addition of sulfuryl chloride, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-18 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent system).

-

Work-up: Upon completion of the reaction (as indicated by TLC), carefully quench the reaction by slowly adding crushed ice, followed by 1 M hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution system of hexane and ethyl acetate can be employed to isolate the desired this compound from other isomers and byproducts.

-

Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy to confirm its identity and purity.

Mandatory Visualizations

Caption: Proposed synthesis pathway for this compound from syringol.

Caption: Experimental workflow for the proposed synthesis of this compound.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, pathway for the synthesis of this compound. The proposed methodology, based on the direct chlorination of syringol, offers a starting point for researchers aiming to produce this compound for further study. The provided comparative data on phenol chlorination and the detailed experimental workflow are intended to facilitate the practical implementation and optimization of this synthesis. Successful synthesis and characterization of this compound will be a valuable contribution to the fields of environmental science and toxicology, enabling more in-depth research into its properties and effects.

References

- 1. CN104311396A - Synthetic method of 2,4,6-trichlorophenol - Google Patents [patents.google.com]

- 2. EP0002373A1 - A method of making 2,4,5-trichlorophenol - Google Patents [patents.google.com]

- 3. Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Formation of 3,4,5-Trichlorosyringol as a Disinfection Byproduct: A Technical Guide

An In-depth Examination of the Formation, Mechanisms, and Analytical Protocols for a Lignin-Derived Disinfection Byproduct

Abstract

This technical guide provides a comprehensive overview of the formation of 3,4,5-trichlorosyringol as a disinfection byproduct (DBP) originating from the chlorination of syringol, a prominent lignin-derived phenol (B47542) found in natural organic matter. Aimed at researchers, scientists, and drug development professionals, this document details the precursors, reaction pathways, and experimental methodologies for the study of this emerging DBP. Quantitative data from relevant studies are summarized in structured tables, and key experimental protocols are described in detail. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying processes.

Introduction

The disinfection of drinking water using chlorine is a cornerstone of public health, effectively mitigating the spread of waterborne diseases. However, this process can lead to the formation of a wide array of disinfection byproducts (DBPs), some of which may pose risks to human health. Lignin (B12514952), an abundant natural polymer in terrestrial and aquatic environments, is a significant precursor to many DBPs. Syringol (2,6-dimethoxyphenol), a constituent of syringyl lignin, is of particular interest due to its potential to form chlorinated derivatives upon reaction with chlorine.

This guide focuses on the formation of this compound, a specific chlorinated syringol derivative. Understanding the formation of such compounds is crucial for assessing their potential toxicological significance and for developing strategies to minimize their presence in treated water.

Precursors and Formation Pathways

The primary precursor for the formation of this compound is syringol . Syringol is released into the environment through the natural degradation of plant matter, particularly from angiosperms, which have a high content of syringyl lignin units. During water treatment, residual syringol in the raw water can react with chlorine (typically in the form of hypochlorous acid, HOCl, or hypochlorite (B82951), OCl⁻) to form a variety of chlorinated byproducts.

The formation of this compound proceeds through an electrophilic substitution mechanism. The electron-rich aromatic ring of the syringol molecule is susceptible to attack by the electrophilic chlorine species. The reaction is thought to proceed in a stepwise manner, with chlorine atoms being sequentially added to the aromatic ring. The methoxy (B1213986) groups (-OCH₃) at positions 2 and 6, and the hydroxyl group (-OH) at position 1, are activating groups that direct the electrophilic substitution to the ortho and para positions. In the case of syringol, the available positions for chlorination are 3, 4, and 5.

While direct experimental evidence specifically detailing the stepwise formation of this compound from syringol is limited in the readily available literature, studies on the chlorination of related phenolic compounds strongly support this pathway. For instance, the reaction of syringol with chlorine dioxide has been shown to produce 3-chlorosyringol, demonstrating the susceptibility of the syringol ring to electrophilic attack by chlorine species.[1] Furthermore, the transformation of syringol by sodium hypochlorite is known to yield various chlorinated intermediates.[2]

Quantitative Data on Chlorinated Syringol Formation

Although specific quantitative data for the formation of this compound from syringol is not extensively reported, studies on related compounds provide insights into the potential yields. The formation of chlorinated byproducts from phenolic precursors is influenced by several factors, including pH, temperature, chlorine dose, and reaction time.

| Precursor | Disinfectant | Chlorinated Product(s) | Molar Yield (%) | Reference |

| Syringol | Chlorine Dioxide | 3-Chlorosyringol | Not Reported | [1] |

| Syringaldehyde | Chlorine | 2-Chlorosyringaldehyde, 2,6-Dichlorosyringaldehyde | Not Reported | |

| Phenol | Chlorine | 2,6-dichloro-1,4-benzoquinone (B104592) | 0.0008 - 4.9 | [3] |

Note: The table above highlights the formation of chlorinated derivatives from syringyl compounds and related phenols. Direct quantitative data for this compound formation from syringol chlorination is a recognized data gap in the current literature.

Experimental Protocols

To investigate the formation of this compound, a controlled laboratory experiment simulating drinking water disinfection is necessary. Below is a detailed, generalized experimental protocol based on common methodologies for studying DBP formation.

Materials and Reagents

-

Syringol (≥98% purity)

-

Sodium hypochlorite (NaOCl) solution, standardized

-

Phosphate (B84403) buffer solutions (pH 6, 7, and 8)

-

Sodium sulfite (B76179) (Na₂SO₃) solution (quenching agent)

-

Methyl tert-butyl ether (MTBE) or other suitable extraction solvent

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Diazomethane (B1218177) or other derivatizing agent (for GC analysis)

-

High-purity water (Milli-Q or equivalent)

-

Glassware: Amber glass vials with PTFE-lined septa, volumetric flasks, pipettes, etc.

Experimental Workflow

Detailed Procedure

-

Preparation of Solutions:

-

Prepare a stock solution of syringol in high-purity water.

-

Prepare phosphate buffer solutions at the desired pH values (e.g., 6, 7, and 8).

-

Prepare a fresh stock solution of sodium hypochlorite and standardize it using a standard method (e.g., DPD colorimetric method).

-

-

Chlorination Reaction:

-

In amber glass vials, add the appropriate volumes of high-purity water, buffer solution, and syringol stock solution to achieve the desired initial concentration of syringol (e.g., 10 µM).

-

Initiate the reaction by adding a specific volume of the standardized sodium hypochlorite solution to achieve the desired chlorine dose (e.g., a molar ratio of chlorine to syringol of 5:1).

-

Cap the vials and incubate them in the dark at a constant temperature (e.g., 25°C) for a predetermined reaction time (e.g., 24 hours).

-

-

Sample Quenching and Extraction:

-

After the incubation period, quench the residual chlorine by adding a slight excess of sodium sulfite solution.

-

Acidify the samples to pH < 2 with a suitable acid (e.g., sulfuric acid).

-

Perform a liquid-liquid extraction by adding a known volume of MTBE and shaking vigorously.

-

Collect the organic layer and repeat the extraction process.

-

Combine the organic extracts and dry them by passing through a column containing anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

-

Derivatization (Optional but Recommended for GC/MS):

-

To improve the volatility and chromatographic behavior of the chlorinated syringols, derivatize the hydroxyl group. A common method is methylation using diazomethane to convert the phenolic hydroxyl group to a methoxy group.

-

-

Analysis by Gas Chromatography-Mass Spectrometry (GC/MS):

-

Analyze the derivatized extracts using a GC/MS system.

-

GC Conditions (Example):

-

Column: DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness)

-

Injector Temperature: 250°C

-

Oven Program: Start at 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

MS Conditions (Example):

-

Ion Source: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 50-500

-

Identification: Identification of this compound would be based on the retention time and comparison of the mass spectrum with that of an authentic standard or by interpretation of the fragmentation pattern. The mass spectrum of the methylated derivative of this compound would be expected to show a molecular ion peak and characteristic isotopic clusters due to the presence of three chlorine atoms.

-

-

Signaling Pathways and Toxicological Relevance

While specific toxicological data and signaling pathways for this compound are not well-established, chlorinated phenols as a class are known to exhibit toxicity. The potential for adverse health effects warrants further investigation. The interaction of such compounds with cellular systems is a critical area of research.

The diagram above illustrates a generalized pathway by which a DBP like this compound could potentially induce cellular toxicity. Exposure could lead to the generation of reactive oxygen species (ROS), resulting in oxidative stress. This, in turn, can cause DNA damage and trigger inflammatory responses, potentially leading to apoptosis (programmed cell death). It is important to note that this is a hypothetical pathway for this specific compound and requires experimental validation.

Conclusion and Future Directions

The formation of this compound from the chlorination of syringol is a plausible yet understudied area of disinfection byproduct research. As a lignin-derived compound, syringol is a relevant precursor in many water sources. This technical guide outlines the fundamental aspects of its formation and provides a framework for its experimental investigation.

Future research should focus on:

-

Definitive Identification and Quantification: Conducting detailed laboratory studies to unequivocally identify and quantify the formation of this compound and other chlorinated syringol derivatives under various water treatment conditions.

-

Toxicological Assessment: Evaluating the cytotoxicity, genotoxicity, and other potential adverse health effects of this compound to understand its public health relevance.

-

Occurrence Monitoring: Developing sensitive analytical methods to screen for the presence of this compound in finished drinking water to assess human exposure.

A more thorough understanding of the formation and potential impacts of this and other lignin-derived DBPs will contribute to the ongoing efforts to ensure the safety of our drinking water supplies.

References

- 1. Metabolites of chlorinated syringaldehydes in fish bile as biomarkers of exposure to bleached eucalypt pulp effluents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Transformation of phenol, catechol, guaiacol and syringol exposed to sodium hypochlorite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Formation of 2,6-dichloro-1,4-benzoquinone from aromatic compounds after chlorination - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unseen Contaminant: 3,4,5-Trichlorosyringol in Aqueous Environments

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The presence of halogenated organic compounds in water sources is a significant environmental and public health concern. Among these, 3,4,5-trichlorosyringol, a chlorinated derivative of the lignin (B12514952) monomer syringol, represents a potential yet understudied contaminant. This technical guide provides a comprehensive overview of the environmental occurrence, formation, and analytical methodologies for this compound in water. Given the limited specific data for this particular isomer, information on closely related chlorinated syringols and other trichlorophenols is included to provide a broader context for its potential environmental behavior and analysis.

Sources and Formation in Water

This compound is not a commercially produced chemical but is formed as a disinfection byproduct (DBP) during chemical treatment processes involving chlorine. The primary precursors are naturally occurring syringol moieties found in the lignin of hardwood plant species.

The principal sources of chlorinated syringols in the aquatic environment are effluents from pulp and paper mills that utilize chlorine-based bleaching processes.[1] During the bleaching of hardwood pulp, residual lignin, rich in syringyl units, reacts with chlorine to form a variety of chlorinated phenolic compounds, including chlorinated syringols.[1]

Additionally, the chlorination of water containing natural organic matter (NOM) derived from the decomposition of hardwood can also lead to the formation of this compound. This can occur during the disinfection of drinking water or wastewater.

dot

Environmental Occurrence and Concentrations

Quantitative data specifically for this compound in environmental water samples are not widely available in the reviewed literature. However, studies on pulp mill effluents have identified and quantified a range of other chlorinated phenolic compounds. The concentrations of these related compounds can serve as an indicator of the potential presence and concentration range of this compound in similarly impacted waters.

| Compound | Water Body Type | Concentration Range (ng/L) | Reference |

| 2,4,6-Trichlorophenol | Unpolluted surface water (Sweden) | up to 10 | [2] |

| 2,4,6-Trichlorophenol | Pulp bleaching plant receiving waters | 1 - 12 | [2] |

| 2,4-Dichlorophenol | River water (Canada) | <2 - 7,100 | [2] |

| 2,4,6-Trichlorophenol | River water (Canada) | <2 - 17,000 | [2] |

| Trichlorosyringol (isomer not specified) | Water (general) | Method Detection Limit < 1 | [3] |

Note: The data presented for compounds other than this compound are for comparative purposes due to the lack of specific environmental concentration data for the target analyte.

Experimental Protocols for Analysis in Water

The analysis of this compound in water typically involves extraction from the aqueous matrix, derivatization to enhance volatility and chromatographic performance, and subsequent analysis by gas chromatography coupled with mass spectrometry (GC-MS).

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique for the pre-concentration and purification of chlorinated phenols from water samples.

Materials:

-

Water sample (1 L)

-

SPE cartridges (e.g., C18 or polymeric sorbent)

-

Methanol (B129727) (for conditioning)

-

Dichloromethane (DCM) or other suitable solvent (for elution)

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) (for acidification)

-

Sodium sulfite (B76179) (for dechlorination)

-

Internal standards and surrogates

Procedure:

-

Sample Preservation: If residual chlorine is present, dechlorinate the sample by adding sodium sulfite. Acidify the water sample to pH 2 with concentrated HCl or H₂SO₄.

-

Cartridge Conditioning: Condition the SPE cartridge by passing 5-10 mL of methanol followed by 5-10 mL of deionized water (acidified to pH 2).

-

Sample Loading: Pass the 1 L water sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.

-

Cartridge Washing: Wash the cartridge with a small volume of deionized water to remove interfering substances.

-

Cartridge Drying: Dry the cartridge by passing air or nitrogen through it for 10-20 minutes.

-

Elution: Elute the trapped analytes with a suitable organic solvent, such as dichloromethane. Collect the eluate.

-

Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

Derivatization: Acetylation

Derivatization of the phenolic hydroxyl group is often necessary to improve the volatility and chromatographic peak shape of chlorinated syringols.

Materials:

-

Concentrated sample extract

-

Acetic anhydride

-

Pyridine (B92270) or potassium carbonate solution

-

Heating block or water bath

Procedure:

-

To the 1 mL concentrated extract, add 100 µL of pyridine and 200 µL of acetic anhydride.[4]

-

Cap the vial tightly and heat at 60-70°C for 30 minutes.[4]

-

Allow the reaction mixture to cool to room temperature.

-

The derivatized sample is now ready for GC-MS analysis.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides the necessary selectivity and sensitivity for the identification and quantification of this compound.

Typical GC-MS Parameters:

-

Injector: Splitless mode, 250°C

-

Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

-

Oven Program: Initial temperature of 60°C (hold for 2 min), ramp to 280°C at 10°C/min (hold for 5 min)[4]

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min[4]

-

Mass Spectrometer:

-

Transfer Line Temperature: 280°C[4]

-

Ion Source Temperature: 230°C[4]

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the derivatized this compound. Full scan mode can be used for qualitative identification.

-

dot

Toxicological Significance and Signaling Pathways

Chlorinated phenols, as a class, are known to be toxic to aquatic life and can have various adverse effects on living organisms.[5] The toxicity of these compounds often increases with the degree of chlorination.[5] While specific toxicological data for this compound are limited, it is reasonable to infer that it may exhibit toxic properties similar to other trichlorophenols. These effects can include cytotoxicity, mutagenicity, and carcinogenicity.[5]

The mechanisms of toxicity for chlorophenols often involve the uncoupling of oxidative phosphorylation, disruption of cell membranes, and the generation of reactive oxygen species (ROS), leading to oxidative stress.

dot

Disclaimer: This diagram represents a generalized pathway for chlorophenol-induced toxicity. Specific pathways for this compound have not been elucidated in the reviewed literature.

Conclusion

This compound is a potential environmental contaminant formed from the reaction of chlorine with lignin-derived syringol moieties, primarily from pulp and paper mill effluents and water disinfection processes. While specific data on its environmental concentrations and toxicology are scarce, established analytical methods for other chlorinated phenols are applicable for its detection and quantification. Further research is needed to fully characterize the occurrence, fate, and potential risks associated with this compound in the aquatic environment. This guide provides a foundational framework for researchers and professionals to address this knowledge gap.

References

An In-Depth Technical Guide to 3,4,5-Trichlorophenol and the Less Characterized 3,4,5-Trichlorosyringol

An Important Note on Chemical Identity: The initial topic of interest was specified as "3,4,5-Trichlorosyringol." However, publicly available, in-depth technical information on this specific compound is scarce. In contrast, "3,4,5-Trichlorophenol" is a well-documented chemical with extensive data. Syringol (2,6-dimethoxyphenol) and phenol (B47542) are distinct chemical structures, leading to different chlorinated derivatives. This guide will focus primarily on the extensively researched 3,4,5-Trichlorophenol while also providing the available data for This compound for clarity and comparison. It is plausible that the initial query intended to investigate the more common trichlorophenol isomer.

Part 1: 3,4,5-Trichlorophenol

Introduction

3,4,5-Trichlorophenol is a chlorinated aromatic organic compound. As a member of the chlorophenol family, it has been utilized as a fungicide and bactericide.[1] Chlorophenols, in general, are recognized as environmental pollutants due to their persistence and toxicity. They can be formed through the chlorination of water containing phenols and are also byproducts of various industrial processes, including the manufacturing of pesticides and dyes.[2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, analytical methods, and toxicological profile.

Data Presentation: Physicochemical Properties

A summary of the key quantitative data for 3,4,5-Trichlorophenol is presented below for easy reference.

| Property | Value |

| CAS Number | 609-19-8[1] |

| Molecular Formula | C₆H₃Cl₃O[1] |

| Molecular Weight | 197.45 g/mol |

| Appearance | Needles (from ligroin) or off-white solid.[1] |

| Melting Point | 101 °C |

| Boiling Point | 271-277 °C |

| log Kow (Octanol-Water Partition Coefficient) | 4.01[1] |

| pKa | 7.84[1] |

| Vapor Pressure | 0.00246 mmHg at 25 °C[1] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of 3,4,5-Trichlorophenol are crucial for researchers.

1. Synthesis of 2,4,5-Trichlorophenol via Chlorination of 2,5-Dichlorophenol (B122974)

While this protocol is for the 2,4,5-isomer, the principles of electrophilic aromatic substitution are similar for other isomers. A common method involves the direct chlorination of a dichlorophenol precursor.

-

Objective: To synthesize 2,4,5-Trichlorophenol by chlorinating 2,5-Dichlorophenol.

-

Materials:

-

2,5-Dichlorophenol

-

Chlorine gas

-

1,2-Dichloroethane (B1671644) (as a liquid inert polar aprotic reaction medium)

-

Anhydrous aluminum chloride (Lewis acid catalyst)

-

-

Procedure:

-

Dissolve 120 g of 2,5-dichlorophenol in 250 ml of dry 1,2-dichloroethane in a reaction vessel.

-

Cool the solution to 12°C.

-

Add 4.8 g of anhydrous aluminum chloride to the mixture and stir for 10 minutes at 12°C.

-

Introduce 52.3 g of chlorine gas into the mixture with continuous stirring over a period of 3-4 hours.

-

Maintain the reaction temperature between 12°C and 14°C throughout the addition of chlorine.

-

After the chlorine addition is complete, continue stirring for an additional 30 minutes.

-

The product, 2,4,5-trichlorophenol, can then be isolated and purified from the reaction mixture.

-

2. Analytical Detection: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a standard method for the detection and quantification of chlorophenols in environmental samples.

-

Objective: To detect and quantify 3,4,5-Trichlorophenol in a water sample.

-

Materials:

-

Water sample

-

Methylene (B1212753) chloride (for extraction)

-

Derivatizing agent (e.g., diazomethane (B1218177) or acetic anhydride)

-

GC-MS system

-

-

Procedure:

-

Sample Preparation (Liquid-Liquid Extraction):

-

Acidify the water sample to a pH of approximately 2 with a strong acid (e.g., hydrochloric acid).

-

Extract the acidified sample with methylene chloride.

-

Collect the organic layer.

-

-

Derivatization:

-

To improve volatility for GC analysis, derivatize the hydroxyl group of the trichlorophenol. This can be achieved by methylation with diazomethane or acetylation with acetic anhydride.[4]

-

-

GC-MS Analysis:

-

Inject the derivatized extract into the GC-MS system.

-

The gas chromatograph separates the components of the mixture based on their boiling points and interaction with the column.

-

The mass spectrometer detects and identifies the separated components based on their mass-to-charge ratio, providing a definitive identification of 3,4,5-Trichlorophenol.

-

-

Toxicology and Signaling Pathways

3,4,5-Trichlorophenol is classified as harmful if swallowed, in contact with skin, or if inhaled.[3] It is an irritant to the skin, eyes, nose, and throat.[5]

The toxicity of chlorophenols is often linked to their ability to induce oxidative stress. While specific signaling pathways for 3,4,5-Trichlorophenol are not extensively detailed in the available literature, it is known that related compounds like 2,4,5-Trichlorophenol can provoke the formation of free radicals.[6] This leads to an increase in reactive oxygen species (ROS), such as hydrogen peroxide, within cells.[6]

This overproduction of ROS can overwhelm the cell's antioxidant defense systems, leading to damage to lipids, proteins, and DNA. This cellular damage can interfere with various signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for regulating cell proliferation, differentiation, and apoptosis (programmed cell death).[4]

Part 2: this compound

As mentioned, this compound (3,4,5-trichloro-2,6-dimethoxyphenol) is a distinct and less studied compound.

Data Presentation: Physicochemical Properties

The following table summarizes the available data for this compound.

| Property | Value |

| CAS Number | 2539-26-6[7] |

| Molecular Formula | C₈H₇Cl₃O₃[7] |

| Molecular Weight | 257.5 g/mol [7] |

| IUPAC Name | 3,4,5-trichloro-2,6-dimethoxyphenol[7] |

Mandatory Visualizations

Diagram 1: General Synthesis Workflow

Caption: Figure 1: General Workflow for Synthesis of Trichlorophenol.

Diagram 2: Postulated Toxicological Signaling Pathway

Caption: Figure 2: Postulated Oxidative Stress Pathway for Chlorophenols.

References

- 1. 3,4,5-Trichlorophenol | C6H3Cl3O | CID 11859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. benchchem.com [benchchem.com]

- 5. 3,4,5-TRICHLOROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. pjoes.com [pjoes.com]

- 7. 3,4,5-Trichloro-2,6-dimethoxyphenol | C8H7Cl3O3 | CID 17344 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Properties of 3,4,5-Trichlorosyringol

Disclaimer: Direct experimental data for 3,4,5-Trichlorosyringol is not available in the public domain. This guide has been constructed based on the known properties of its parent molecule, syringol (2,6-dimethoxyphenol), and related chlorinated compounds. All quantitative data and experimental protocols are therefore postulated based on established chemical principles and data from analogous substances.

Introduction

This compound is a chlorinated aromatic organic compound. Its structure consists of a syringol backbone (a phenol (B47542) ring with methoxy (B1213986) groups at positions 2 and 6) and three chlorine atoms substituted at the 3, 4, and 5 positions of the aromatic ring. While its parent compound, syringol, is a well-characterized natural product derived from the pyrolysis of lignin, the specific trichlorinated derivative, this compound, is not well-documented.[1]

This guide provides a theoretical overview of its core physical and chemical properties, a plausible synthetic route, and proposed analytical methodologies. This information is intended for researchers, scientists, and drug development professionals interested in the potential characteristics of this rare compound.

Postulated Physicochemical Properties

The properties of this compound are estimated based on the known values for syringol and the predictable physicochemical effects of aromatic chlorination. The addition of three chlorine atoms is expected to significantly increase the molecule's molecular weight, melting point, boiling point, and hydrophobicity (logP), while decreasing its water solubility and acidity (increasing pKa) compared to syringol.

Identification and Structure

| Property | Postulated Value |

| IUPAC Name | 3,4,5-Trichloro-2,6-dimethoxyphenol |

| Molecular Formula | C₈H₇Cl₃O₃ |

| Molecular Weight | 257.50 g/mol |

| Canonical SMILES | COC1=C(C(=C(C(=C1O)Cl)Cl)Cl)OC |

| InChI Key | (Not available) |

| CAS Number | (Not assigned) |

Estimated Physical Properties

| Property | Syringol (Experimental)[1][2][3] | 3,4,5-Trichlorophenol (Experimental)[4][5] | This compound (Postulated) |

| Appearance | Colorless to light brown solid | Off-white needles/solid | Off-white to light brown solid |

| Melting Point | 50-57 °C | 101 °C | > 120 °C |

| Boiling Point | 262 °C | 275 °C | > 280 °C |

| Water Solubility | Slightly soluble | < 1 mg/mL | Very low solubility |

| logP (Octanol/Water) | 1.1 | 4.01 | > 4.5 |

| pKa | ~9.98 | 7.84 | ~8.0 - 8.5 |

Experimental Protocols

Proposed Synthesis: Electrophilic Aromatic Substitution

A plausible method for the synthesis of this compound is the direct chlorination of syringol using a suitable chlorinating agent. The hydroxyl and methoxy groups are activating and ortho-, para-directing. Given that the 2 and 6 positions are blocked by methoxy groups and the 4 position is para to the hydroxyl group, chlorination is expected to occur at the 3, 4, and 5 positions under forcing conditions.

Methodology:

-

Dissolution: Dissolve syringol in an inert solvent, such as a chlorinated hydrocarbon (e.g., 1,2-dichloroethane) or a polar aprotic solvent.

-

Catalysis: Introduce a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), to polarize the chlorinating agent.

-

Chlorination: Bubble chlorine gas (Cl₂) through the solution or add another chlorinating agent (e.g., sulfuryl chloride, SO₂Cl₂) dropwise. The reaction should be maintained at a controlled temperature, potentially requiring initial cooling and subsequent heating to drive the reaction to completion.

-

Monitoring: Track the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, quench the reaction by adding water or a dilute acid to destroy the catalyst.

-

Extraction: Extract the organic product into a suitable solvent like ethyl acetate.

-

Purification: Wash the organic layer with a sodium bicarbonate solution to remove acidic byproducts, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield this compound.

References

- 1. Syringol - Wikipedia [en.wikipedia.org]

- 2. Phenol, 2,6-dimethoxy- (CAS 91-10-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 2,6-Dimethoxyphenol | C8H10O3 | CID 7041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,4,5-Trichlorophenol | C6H3Cl3O | CID 11859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

3,4,5-Trichlorosyringol: An In-Depth Technical Guide to its Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4,5-Trichlorosyringol, more accurately identified in scientific literature as 3,4,5-trichlorophenol (B165643) (3,4,5-TCP), is a chlorinated phenolic compound of significant environmental and toxicological interest. Its presence in the environment can result from the degradation of higher chlorinated phenols or as a byproduct of industrial processes such as paper bleaching and disinfection of water.[1] This technical guide provides a comprehensive overview of the stability and degradation pathways of 3,4,5-trichlorophenol, synthesizing available data on its chemical properties, environmental fate, and the mechanisms of its breakdown. The guide is intended to serve as a resource for researchers, scientists, and professionals in drug development and environmental science, offering detailed experimental protocols, quantitative data, and visual representations of degradation pathways to facilitate a deeper understanding of this compound.

Chemical Identity and Physical Properties

3,4,5-Trichlorophenol is a crystalline solid.[1] It is characterized by the presence of three chlorine atoms and a hydroxyl group attached to a benzene (B151609) ring.

Table 1: Physicochemical Properties of 3,4,5-Trichlorophenol

| Property | Value | Reference |

| Molecular Formula | C₆H₃Cl₃O | [1] |

| Molecular Weight | 197.45 g/mol | [1] |

| CAS Number | 609-19-8 | [1] |

| Appearance | Needles (from ligroin) or off-white solid | [1] |

| Melting Point | 101 °C | [1] |

| Boiling Point | 271-277 °C at 746 mmHg | [1] |

| Water Solubility | 81 mg/L at 25 °C | [1] |

| pKa | 7.84 | [1] |

| log Kow | 4.01 | [1] |

Chemical Stability

3,4,5-Trichlorophenol is a stable compound under ambient conditions. However, it is incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides.[1] Its stability is influenced by environmental factors such as pH, temperature, and UV radiation. With a pKa of 7.84, it will exist partially in its anionic form in neutral to alkaline aqueous environments, which can affect its mobility and reactivity.[1]

Degradation Pathways

The degradation of 3,4,5-trichlorophenol in the environment can occur through several pathways, including microbial degradation, photodegradation, and advanced oxidation processes.

Microbial Degradation

Microorganisms play a crucial role in the breakdown of 3,4,5-trichlorophenol in soil and aquatic environments. The primary mechanism is reductive dechlorination, where chlorine atoms are sequentially removed from the aromatic ring.

-

Anaerobic Degradation: In anaerobic environments, such as sediments, the biodegradation of 3,4,5-trichlorophenol has been observed with a half-life of approximately 22 days.[2] The degradation pathway likely involves the initial removal of a chlorine atom to form dichlorophenols, followed by further dechlorination to monochlorophenols and eventually phenol, which can then undergo ring cleavage. While specific studies on the complete anaerobic pathway of 3,4,5-TCP are limited, the degradation of other trichlorophenol isomers, such as 2,4,5-TCP, has been shown to produce 3,4-dichlorophenol (B42033) and 4-chlorophenol (B41353) as final products of reductive dechlorination.[3]

-

Aerobic Degradation: Aerobic biodegradation of 3,4,5-trichlorophenol has been reported with a half-life of 9 days in a mixed bacterial culture, following a lag period of about 2 days.[1] Aerobic degradation pathways for chlorophenols often involve hydroxylation of the aromatic ring, followed by ring cleavage. For instance, the degradation of the related compound 2,4,5-trichlorophenol (B144370) by soil microbes has been shown to yield intermediates such as 3,5-dichlorocatechol (B76880) and 4-chlorocatechol.[3] Fungi, particularly white-rot fungi like Phanerochaete chrysosporium, are also capable of degrading trichlorophenols through the action of extracellular lignin-modifying enzymes.

The following diagram illustrates a generalized microbial degradation pathway for a trichlorophenol, which can be inferred for 3,4,5-TCP, leading to less chlorinated and more biodegradable intermediates.

References

- 1. 3,4,5-Trichlorophenol | C6H3Cl3O | CID 11859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Biodegradation of 2-4-6 trichlorophenol by sequencing batch reactors (SBR) equipped with a rotating biological bed and operated in an anaerobic-aerobic condition [frontiersin.org]

Toxicological Profile of Chlorinated Syringols: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorinated syringols, a class of chlorinated phenolic compounds, are primarily formed as byproducts of chlorine bleaching processes in the pulp and paper industry and through water disinfection. Their presence in the environment raises significant toxicological concerns due to their persistence and potential for adverse health effects. This technical guide provides a comprehensive overview of the toxicological profile of chlorinated syringols, summarizing their formation, metabolism, and known toxicological endpoints. Quantitative toxicity data for syringol and related chlorinated phenols are presented to offer a comparative perspective. Detailed experimental protocols for key toxicological assays are provided, and relevant signaling pathways are illustrated to elucidate the mechanisms of toxicity.

Introduction

Syringol (2,6-dimethoxyphenol) is a methoxyphenol derived from the lignin (B12514952) of hardwood. During industrial processes such as pulp bleaching with chlorine-containing agents, syringol moieties in lignin can become chlorinated, leading to the formation of various chlorinated syringol derivatives. These compounds are released into the environment through industrial effluents and can also be formed during the chlorination of drinking water containing natural organic matter. Their chemical stability and lipophilicity contribute to their persistence and potential for bioaccumulation. Understanding the toxicological profile of these compounds is crucial for assessing their risk to human health and the environment.

Formation and Occurrence

Chlorinated syringols are not naturally occurring compounds. Their primary route of formation is through the electrophilic substitution of chlorine onto the syringol aromatic ring. Key sources include:

-

Pulp and Paper Industry: The use of chlorine and chlorine dioxide in the bleaching of wood pulp, particularly from hardwood sources rich in syringyl lignin, is a major contributor to the formation and release of chlorinated syringols into aquatic environments.

-

Water Disinfection: The reaction of chlorine disinfectants with natural organic matter, including lignin-derived phenols like syringol present in raw water sources, can lead to the formation of chlorinated syringols in drinking water.

Metabolism

The metabolism of chlorinated syringols in organisms is not extensively studied. However, based on the metabolism of other chlorinated phenols, it is anticipated to involve two main phases:

-

Phase I Metabolism: This phase typically involves hydroxylation and dechlorination reactions, primarily mediated by cytochrome P450 enzymes in the liver. These reactions can either detoxify the compound or, in some cases, lead to the formation of more reactive metabolites.

-

Phase II Metabolism: The hydroxylated metabolites are then conjugated with endogenous molecules such as glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate their excretion from the body, primarily through urine and bile.

Toxicological Endpoints

The toxicity of chlorinated syringols is inferred from studies on the parent compound, syringol, and more broadly from the well-documented toxicity of other chlorinated phenols. The addition of chlorine atoms to the phenolic ring is generally associated with an increase in toxicity.[1]

Cytotoxicity

Chlorinated phenols have been shown to exhibit cytotoxic effects. A study on the parent compound, syringol, demonstrated concentration-dependent cytotoxicity in human embryonic kidney (HEK-293) cells at concentrations between 0.5 and 2 mg/L.[2] It is plausible that chlorinated syringols would exhibit similar or greater cytotoxicity.

Genotoxicity

While specific data on chlorinated syringols is scarce, many chlorinated organic compounds are known to be genotoxic. Chlorinated by-products of water disinfection have been shown to induce mutagenic and genotoxic activity.[3] The genotoxicity of these compounds is often attributed to their ability to cause DNA damage, such as single and double-strand breaks and base oxidation.[1]

Carcinogenicity

Certain chlorinated phenols and their derivatives are considered to be carcinogenic.[1] The International Agency for Research on Cancer (IARC) and the U.S. Environmental Protection Agency (EPA) have classified some chlorinated phenols as probable or possible human carcinogens.[1] The carcinogenic potential is often linked to the formation of reactive metabolites that can damage DNA.[1]

Endocrine-Disrupting Activity

Chlorinated phenols are recognized as endocrine-disrupting chemicals (EDCs). They can interfere with the endocrine system through various mechanisms, including binding to estrogen receptors and inhibiting enzymes involved in steroid hormone metabolism.[4][5] Some chlorinated phenols have been shown to exhibit both estrogenic and anti-estrogenic activities.[6]

Quantitative Toxicity Data

Specific quantitative toxicity data for chlorinated syringols are limited in the publicly available literature. The following tables summarize available data for the parent compound, syringol, and relevant data for other chlorinated phenols to provide a basis for comparison.

Table 1: Cytotoxicity and Teratogenicity of Syringol

| Compound | Test System | Endpoint | Concentration/Dose | Result | Reference |

| Syringol | Human Embryonic Kidney (HEK-293) cells | Cytotoxicity | 0.5 - 2 mg/L | Concentration-dependent cytotoxicity | [2] |

| Syringol | Zebrafish embryos | Teratogenicity | 0.5 - 2 mg/L | Dose-dependent embryotoxic effects (e.g., edema, skeletal abnormality) | [2] |

Table 2: Endocrine-Disrupting Activity of Selected Chlorophenols

| Compound | Assay | Endpoint | Value | Reference |

| Pentachlorophenol (PCP) | Estrogen Receptor α (ERα) Reporter Gene Assay | REC20 (20% Relative Agonistic Activity) | 1.9 x 10⁻⁶ M | [6] |

| Pentachlorophenol (PCP) | Estrogen Receptor α (ERα) Reporter Gene Assay | RIC20 (20% Relative Antagonistic Activity) | 2.8 x 10⁻⁷ M | [6] |

| 2,4,6-Trichlorophenol (2,4,6-TCP) | Estrogen Receptor α (ERα) Reporter Gene Assay | RIC20 (20% Relative Antagonistic Activity) | 2.9 x 10⁻⁶ M | [6] |

| Pentachlorophenol (PCP) | Thyroid Hormone Receptor β (TRβ) Reporter Gene Assay | RIC20 (20% Relative Antagonistic Activity) | 1.3 x 10⁻⁶ M | [6] |

Table 3: Toxicity of Pulp and Paper Mill Effluents (Containing Chlorinated Organics)

| Effluent Source | Test Organism | Endpoint | Value | Reference |

| Hypochlorite Bleaching Stage | Photobacterium phosphoreum | 5-min EC50 | ~0.1% of undiluted effluent | [7] |

| Combined Bleaching Effluent | Photobacterium phosphoreum | 15-min EC50 | 8-10% of undiluted effluent | [7] |

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a general method for assessing the cytotoxicity of a compound on cultured cells.

-

Cell Seeding: Seed cells (e.g., HepG2, HEK-293) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Exposure: Prepare serial dilutions of the chlorinated syringol in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the compound concentration.

Genotoxicity Assessment (Ames Test)

This protocol outlines the bacterial reverse mutation assay to assess the mutagenic potential of a substance.

-

Bacterial Strains: Use histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-dependent strain of Escherichia coli (e.g., WP2 uvrA).

-

Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

-

Exposure: In a test tube, combine the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer. Include negative (vehicle) and positive controls.

-

Plating: Mix the contents with molten top agar (B569324) and pour onto a minimal glucose agar plate.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine or tryptophan).

-

Data Analysis: A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count.

DNA Damage Assessment (Comet Assay)

This protocol describes the single-cell gel electrophoresis assay to detect DNA strand breaks.

-

Cell Preparation: Expose cultured cells to the chlorinated syringol at various concentrations for a defined period. Harvest the cells and prepare a single-cell suspension.

-

Embedding in Agarose (B213101): Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving the nuclear DNA.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA. Then, subject the slides to electrophoresis. DNA with strand breaks will migrate out of the nucleus, forming a "comet" tail.

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green I).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the extent of DNA damage by measuring the length of the comet tail and the percentage of DNA in the tail using specialized software.

Signaling Pathways

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Many chlorinated aromatic compounds, including dioxin-like compounds, are known to activate the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[1] This activation is a key mechanism for their toxicity.

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Activation.

Estrogen Receptor (ER) Signaling Disruption

Chlorinated phenols can act as endocrine disruptors by interfering with the estrogen receptor signaling pathway. They can act as agonists or antagonists, leading to inappropriate gene expression.

Caption: Disruption of Estrogen Receptor (ER) Signaling.

Induction of Oxidative Stress

Phenolic compounds, including chlorinated phenols, can induce oxidative stress by generating reactive oxygen species (ROS), which can lead to cellular damage.

Caption: Induction of Oxidative Stress by Chlorinated Syringols.

Experimental Workflow

The following diagram illustrates a general workflow for the toxicological assessment of chlorinated syringols.

Caption: General Workflow for Toxicological Assessment.

Conclusion

The toxicological profile of chlorinated syringols suggests potential risks to human health and the environment, consistent with the known toxicities of other chlorinated phenols. While specific quantitative data for chlorinated syringol derivatives are limited, the available information on the parent compound and related chlorinated phenols indicates a likelihood of cytotoxicity, genotoxicity, and endocrine-disrupting activity. The provided experimental protocols and signaling pathway diagrams offer a framework for further research to fill the existing data gaps. A more comprehensive understanding of the toxicology of specific chlorinated syringol isomers is necessary for accurate risk assessment and the development of effective mitigation strategies.

References

- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. dtsc.ca.gov [dtsc.ca.gov]

- 5. researchgate.net [researchgate.net]

- 6. The endocrine-disrupting potential of four chlorophenols by in vitro and in silico assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Redirecting [linkinghub.elsevier.com]

3,4,5-Trichlorosyringol: A Technical Guide to its Natural and Anthropogenic Origins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental sources of 3,4,5-trichlorosyringol, a chlorinated aromatic compound of interest to researchers and professionals in environmental science and drug development. The document details its origins from both natural and industrial processes, presents available quantitative data, outlines experimental protocols for its detection, and illustrates its formation pathways.

Sources of this compound

This compound is a derivative of syringol, a compound found in wood lignin (B12514952). Its chlorinated form arises from both natural and, more significantly, anthropogenic activities.

Anthropogenic Sources

The primary anthropogenic source of this compound is the pulp and paper industry.[1] Specifically, it is formed during the chlorine bleaching of kraft pulp, a process designed to whiten the pulp by removing residual lignin. The reaction of chlorine-based bleaching agents with the syringyl lignin moieties in hardwood results in the formation of various chlorinated phenolic compounds, including this compound.

Another potential, though less direct, anthropogenic source is the environmental transformation of other chlorinated compounds. For instance, the microbial metabolism of 3,4,5-trichloroguaiacol (B1221916) has been observed to transiently form this compound.

Natural Sources

While the majority of environmental this compound is of industrial origin, there is evidence suggesting the potential for natural formation. Trichlorophenols, a closely related class of compounds, have been detected in aquatic plants and raw domestic sewage, suggesting that natural chlorination processes can occur. However, direct evidence for the natural formation of this compound is limited.

Quantitative Data

The concentration of this compound in the environment is primarily documented in the context of pulp and paper mill effluents. The following table summarizes the available quantitative data.

| Matrix | Compound | Concentration / Value | Notes | Reference |

| Pulp Mill Effluent | Trichlorosyringol | Detection Limit: 2.5–5.0 µg/L | Typical detection limit in mill process streams and effluents. | [2] |

| Aquatic Biota (Rainbow Trout) | This compound | 96-hour LC50: 125 µg/L | Acute toxicity measurement. LC50 is the concentration lethal to 50% of the test organisms. | [1] |

Experimental Protocols

The detection and quantification of this compound in environmental samples typically involve chromatographic methods, primarily Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation and Extraction

-

Liquid-Liquid Extraction (for water samples):

-

Acidify the water sample to approximately pH 2.

-

Extract the sample with an organic solvent such as a hexane/acetone mixture.

-

Concentrate the organic extract to a small volume.

-

-

Derivatization (Acetylation):

-

To the concentrated extract, add potassium carbonate buffer and acetic anhydride.

-

This step converts the polar phenolic hydroxyl group into a less polar acetate (B1210297) ester, improving its volatility and chromatographic behavior for GC analysis.

-

GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or semi-polar capillary column, such as a DB-5ms or equivalent, is suitable for separating chlorinated phenolic compounds.

-

Injector: Splitless injection is typically used for trace analysis.

-

Oven Temperature Program: An initial temperature of around 60°C, held for a few minutes, followed by a ramp to a final temperature of approximately 280-300°C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) is used for quantitative analysis to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized this compound. Full scan mode can be used for qualitative identification.

-

Formation and Relationship Diagram

The following diagram illustrates the primary anthropogenic formation pathway of this compound and its relationship to other chlorinated phenolic compounds found in pulp mill effluents.

References

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 3,4,5-Trichlorosyringol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected electron ionization mass spectrometry (EI-MS) fragmentation pattern of 3,4,5-trichlorosyringol. Due to the limited availability of direct mass spectral data for this specific compound, this guide synthesizes information from closely related analogs, namely 3,4,5-trichlorophenol (B165643) and syringol derivatives, to construct a predictive fragmentation pathway. The methodologies presented are based on established protocols for the analysis of chlorinated phenolic compounds.

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound under electron ionization is anticipated to be driven by the key structural features of the molecule: the trichlorinated aromatic ring, the hydroxyl group, and the two methoxy (B1213986) groups. The presence of three chlorine atoms will result in a characteristic isotopic cluster for the molecular ion and its chlorine-containing fragments.

The initial ionization will form a molecular ion (M•+ ). Subsequent fragmentation is predicted to proceed through several key pathways:

-

Loss of a Methyl Radical: A primary and highly favorable fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃) from one of the methoxy groups to form a stable quinone-like structure. This will result in a significant [M-15]⁺ ion.

-

Loss of Carbon Monoxide: Following the initial loss of a methyl radical, the resulting ion can undergo further fragmentation by losing a molecule of carbon monoxide (CO), a common fragmentation for phenolic compounds, leading to an [M-15-28]⁺ ion.

-

Loss of a Chlorine Atom or HCl: Fragmentation involving the chlorine atoms can occur through the loss of a chlorine radical (•Cl) or a neutral hydrochloric acid (HCl) molecule. The loss of chlorine will lead to an [M-35]⁺ ion, while the loss of HCl will result in an [M-36]•+ ion.

-

Combined Losses: A combination of these fragmentation pathways is expected, leading to ions corresponding to the sequential loss of methyl, CO, and chlorine/HCl. For instance, a prominent ion at [M-15-28-35]⁺ is anticipated.

-

Cleavage of the Methoxy Group: The entire methoxy group can be cleaved, resulting in the loss of a •OCH₃ radical, leading to an [M-31]⁺ ion.

The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key feature in identifying chlorine-containing fragments. For an ion with three chlorine atoms, the isotopic cluster will show peaks at M, M+2, M+4, and M+6 with a characteristic intensity ratio.

Quantitative Data Presentation

The following table summarizes the predicted major fragment ions for this compound and their expected relative abundances. These values are extrapolated from the known mass spectrum of 3,4,5-trichlorophenol and the general fragmentation patterns of syringol derivatives.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Predicted Relative Abundance (%) | Notes |

| 256/258/260/262 | [M]•+ | 80 | Molecular ion peak with characteristic isotopic pattern for three chlorine atoms. |

| 241/243/245/247 | [M-CH₃]⁺ | 100 | Base peak, resulting from the loss of a methyl radical. |